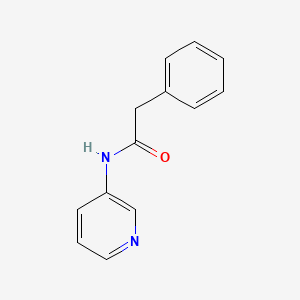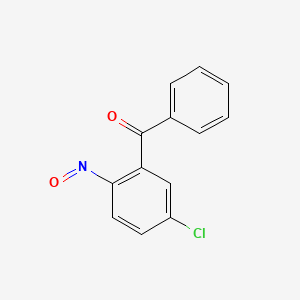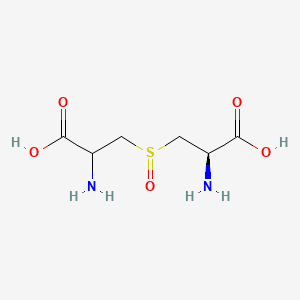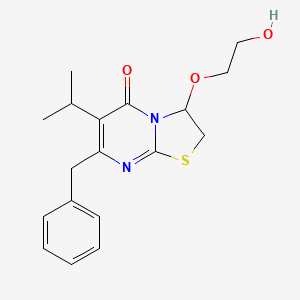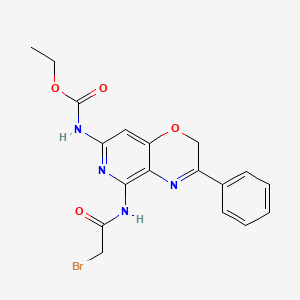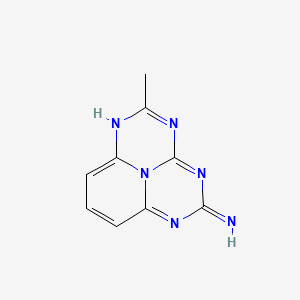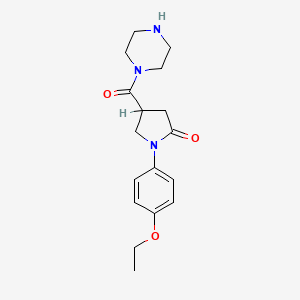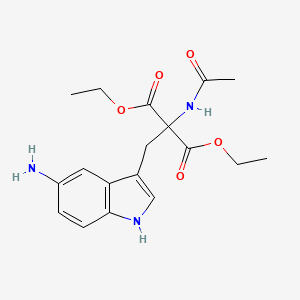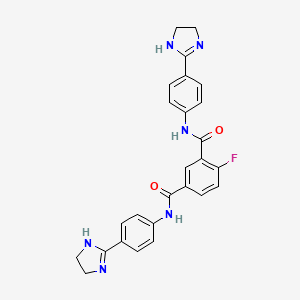
Dimethyl methyldopa hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl methyldopa hydrochloride is a pharmaceutical compound known for its application in the treatment of hypertension. It is a derivative of methyldopa, a centrally acting sympatholytic agent. The chemical formula of this compound is C11H15NO2 • HCl, and it typically appears as a white crystalline powder .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl methyldopa hydrochloride involves the use of veratraldehyde and 2-acetylamino methyl propionate as starting materials. The reaction proceeds through a series of steps, including condensation, reduction, and hydrolysis, to yield the final product .
Industrial Production Methods
In industrial settings, the production of this compound is optimized for large-scale synthesis. This involves the use of high-performance liquid chromatography (HPLC) and mass spectrometry (MS) for the purification and validation of the compound .
化学反应分析
Types of Reactions
Dimethyl methyldopa hydrochloride undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents, it can form corresponding oxides.
Reduction: It can be reduced to its corresponding amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions include various derivatives of dimethyl methyldopa, which can be further utilized in pharmaceutical applications .
科学研究应用
Dimethyl methyldopa hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and analytical chemistry.
Biology: It serves as a tool for studying biochemical pathways and enzyme interactions.
Medicine: It is primarily used in the treatment of hypertension and related cardiovascular conditions.
Industry: It is employed in the development of new pharmaceutical formulations and drug delivery systems
作用机制
Dimethyl methyldopa hydrochloride exerts its effects by acting on alpha-2 adrenergic receptors. It inhibits the synthesis of norepinephrine by inhibiting the enzyme tyrosine hydroxylase. This leads to a reduction in adrenergic neuronal outflow and vasoconstrictor signals, ultimately lowering blood pressure .
相似化合物的比较
Similar Compounds
Methyldopa: A closely related compound with similar antihypertensive properties.
Levodopa: Used in the treatment of Parkinson’s disease, it shares structural similarities with methyldopa.
Carbidopa: Often used in combination with levodopa, it inhibits the decarboxylation of levodopa
Uniqueness
Dimethyl methyldopa hydrochloride is unique due to its specific action on alpha-2 adrenergic receptors and its ability to inhibit tyrosine hydroxylase. This makes it particularly effective in managing hypertension, especially in patients with renal insufficiency or during pregnancy .
属性
分子式 |
C12H20ClNO5 |
|---|---|
分子量 |
293.74 g/mol |
IUPAC 名称 |
(2R)-2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid;hydrate;hydrochloride |
InChI |
InChI=1S/C12H17NO4.ClH.H2O/c1-12(13,11(14)15)7-8-4-5-9(16-2)10(6-8)17-3;;/h4-6H,7,13H2,1-3H3,(H,14,15);1H;1H2/t12-;;/m1../s1 |
InChI 键 |
NBLSVKGRNLQZSU-CURYUGHLSA-N |
手性 SMILES |
C[C@@](CC1=CC(=C(C=C1)OC)OC)(C(=O)O)N.O.Cl |
规范 SMILES |
CC(CC1=CC(=C(C=C1)OC)OC)(C(=O)O)N.O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


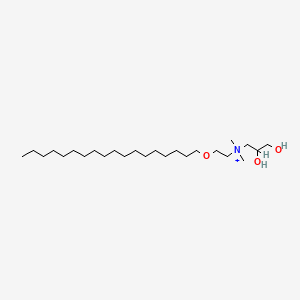
![[(3R,5R,8R,10R,17S)-8,14-diacetyloxy-11-ethyl-5,7-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azoniahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate;bromide](/img/structure/B15196540.png)

![[(2S,3R,4S,5S)-3-[(3R,4R,5S,6S)-3,5-dihydroxy-6-methyl-4-[(3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] (1R,3R,5R,6S,7S,8R,10S,13S,14S,15R,24R,25R,28R,29S,32S,37S,41R,42R,44S)-6,7,13,14,19,44-hexahydroxy-5-(hydroxymethyl)-19,24,28,29,35,35,42-heptamethyl-17,21-dioxo-2,4,9,11,16,22-hexaoxaoctacyclo[22.20.0.03,8.010,15.025,42.028,41.029,38.032,37]tetratetracont-38-ene-32-carboxylate](/img/structure/B15196553.png)
